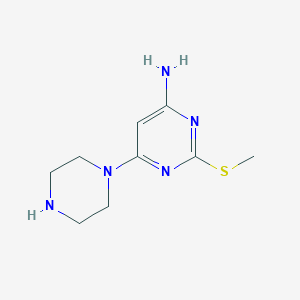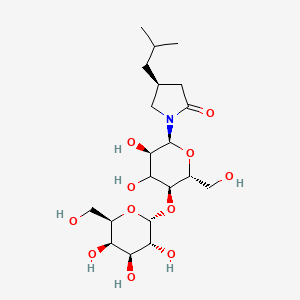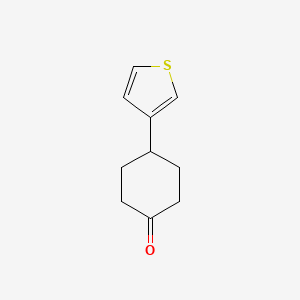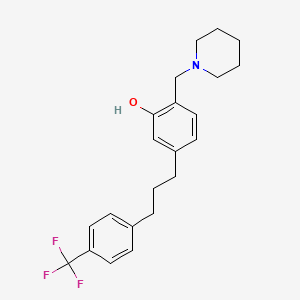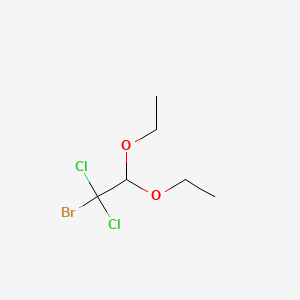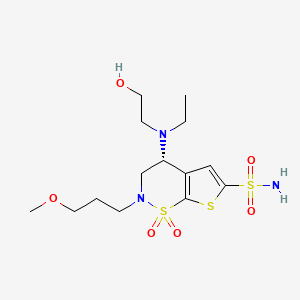
Hydroxyethyl Brinzolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyethyl Brinzolamide is a derivative of Brinzolamide, a carbonic anhydrase inhibitor primarily used to reduce intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This compound is designed to enhance the solubility and bioavailability of Brinzolamide, making it more effective in its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyethyl Brinzolamide typically involves the introduction of a hydroxyethyl group to the Brinzolamide molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical use .
化学反応の分析
Types of Reactions
Hydroxyethyl Brinzolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alcohols, and amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different pharmaceutical formulations .
科学的研究の応用
Hydroxyethyl Brinzolamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of carbonic anhydrase inhibition.
Biology: Investigated for its role in cellular processes involving carbonic anhydrase.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure.
作用機序
Hydroxyethyl Brinzolamide exerts its effects by inhibiting carbonic anhydrase, an enzyme responsible for the reversible hydration of carbon dioxide. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and lower intraocular pressure . The compound specifically targets carbonic anhydrase II, which is predominantly found in the ciliary processes of the eye .
類似化合物との比較
Similar Compounds
Dorzolamide: Another carbonic anhydrase inhibitor used for similar therapeutic purposes.
Acetazolamide: A systemic carbonic anhydrase inhibitor with broader applications.
Methazolamide: Similar to Acetazolamide but with a longer duration of action.
Uniqueness
Hydroxyethyl Brinzolamide is unique due to its enhanced solubility and bioavailability compared to other carbonic anhydrase inhibitors. This makes it more effective in reducing intraocular pressure with potentially fewer side effects .
特性
分子式 |
C14H25N3O6S3 |
|---|---|
分子量 |
427.6 g/mol |
IUPAC名 |
(4R)-4-[ethyl(2-hydroxyethyl)amino]-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C14H25N3O6S3/c1-3-16(6-7-18)12-10-17(5-4-8-23-2)26(21,22)14-11(12)9-13(24-14)25(15,19)20/h9,12,18H,3-8,10H2,1-2H3,(H2,15,19,20)/t12-/m0/s1 |
InChIキー |
ISMAKJDHRCITQK-LBPRGKRZSA-N |
異性体SMILES |
CCN(CCO)[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
正規SMILES |
CCN(CCO)C1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



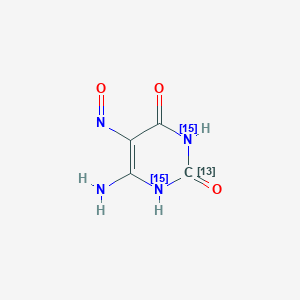

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)

